2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride
Overview
Description
2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride is an organic compound with the molecular formula C8HCl3FNO and a molecular weight of 252.46 g/mol . It is a yellow to yellow-brown liquid at room temperature with a pungent odor . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of cyano (cyclopropyl)quinolonecarboxylates, which are used as antibacterial agents . This suggests that its targets could be bacterial cells or specific enzymes within these cells.
Mode of Action
As a reactant, it likely interacts with other compounds to form cyano (cyclopropyl)quinolonecarboxylates . These compounds may inhibit bacterial growth by interfering with DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication.
Biochemical Pathways
Given its use in the synthesis of antibacterial agents , it may indirectly affect pathways related to bacterial DNA replication and cell division.
Pharmacokinetics
Its physicochemical properties such as solubility and density are known . It is practically insoluble (0.03 g/L at 25 ºC) and has a density of 1.66±0.1 g/cm³ (20 ºC 760 Torr) . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a reactant in the synthesis of antibacterial agents , its action likely results in the formation of compounds that inhibit bacterial growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride. It is recommended to avoid release to the environment and ensure adequate ventilation during handling . It is also advised to wear protective equipment such as gloves, goggles, and protective clothing to avoid skin contact .
Preparation Methods
The synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride typically involves multiple steps. One common method starts with 2,6-dichloro-3-fluorobenzonitrile, which undergoes a series of reactions including bromination, reduction, and diazotization . Another method involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride (SOCl2) to produce the desired compound .
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. For example, the use of a cation exchange resin catalyst can improve the efficiency of the reaction .
Chemical Reactions Analysis
2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichloro-3-cyano-5-fluorobenzoic acid.
Reduction: It can be reduced to form corresponding amines or alcohols under specific conditions.
Common reagents used in these reactions include thionyl chloride, sodium borohydride, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds, including pharmaceuticals.
Medicine: It is a precursor in the synthesis of various drugs, including antibiotics and antipsychotics.
Industry: It is utilized in the production of agrochemicals, such as pesticides and herbicides.
Comparison with Similar Compounds
2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride can be compared with other similar compounds, such as:
2,4-Dichloro-5-fluorobenzoyl chloride: Lacks the cyano group, making it less versatile in certain synthetic applications.
3-Cyano-2,4-dichloro-5-fluorobenzoyl chloride: Similar structure but with different reactivity due to the position of the cyano group.
The presence of the cyano group in this compound enhances its reactivity and makes it a more valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2,4-dichloro-3-cyano-5-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl3FNO/c9-6-3(8(11)14)1-5(12)7(10)4(6)2-13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQRAINSLWDPAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)C#N)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl3FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558688 | |
Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117528-59-3 | |
Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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